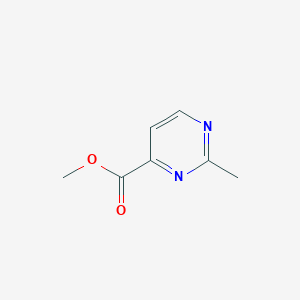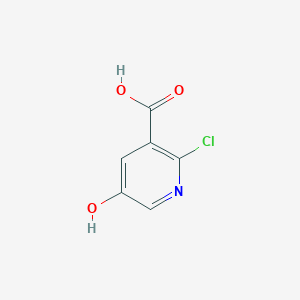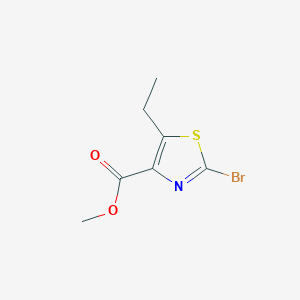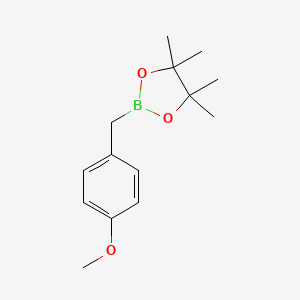
Ester pinacolique de l’acide 4-méthoxybenzylboronique
Vue d'ensemble
Description
2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H21BO3 and its molecular weight is 248.13 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Ester pinacolique de l’acide 4-méthoxybenzylboronique: est largement utilisé dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction forme des liaisons carbone-carbone entre les halogénures d’aryle et les acides arylboroniques en utilisant une catalyse au palladium. La stabilité et la réactivité du composé en font un excellent choix pour la synthèse de dérivés biphényliques, qui sont essentiels au développement de produits pharmaceutiques, d’agrochimiques et de matériaux organiques.
Systèmes d’administration de médicaments
Le composé a été utilisé pour modifier l’acide hyaluronique afin de créer des systèmes d’administration de médicaments sensibles aux espèces réactives de l’oxygène (ROS) . Cette application est particulièrement pertinente dans le traitement des maladies inflammatoires comme la parodontite, où le composé aide à la libération contrôlée d’agents thérapeutiques.
Synthèse organique
En synthèse organique, l’This compound sert de réactif pour l’arylation sélective en ortho C-H des cétones à l’aide de catalyseurs au rhodium . Cette méthode est essentielle à la construction de molécules organiques complexes avec une grande précision.
Science des matériaux
Le groupe ester boronique du composé est utile en science des matériaux pour créer des nanoparticules fonctionnalisées. Ces nanoparticules peuvent avoir des applications allant de la catalyse au développement de nouveaux matériaux aux propriétés uniques .
Chimie analytique
En chimie analytique, l’This compound peut être utilisé pour préparer des dérivés qui sont essentiels à diverses techniques analytiques. Ces dérivés aident à la détection et à la quantification d’autres composés, améliorant ainsi la sensibilité et la spécificité des méthodes analytiques .
Recherche biologique
La partie ester boronique du composé est importante en recherche biologique. Elle peut être utilisée pour étudier les interactions protéiques et les activités enzymatiques. La capacité du composé à former des liaisons covalentes réversibles avec les sucres et autres diols est exploitée dans la conception de capteurs et de sondes pour les systèmes biologiques .
Mécanisme D'action
Target of Action
The primary target of 4-Methoxybenzylboronic Acid Pinacol Ester, also known as 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 2-[(4-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the carbon-carbon bond formation reactions in organic synthesis . This compound is a boron reagent used in Suzuki–Miyaura coupling .
Mode of Action
The 4-Methoxybenzylboronic Acid Pinacol Ester interacts with its targets by participating in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which 4-Methoxybenzylboronic Acid Pinacol Ester participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is a key step in many synthetic procedures, leading to the production of a wide range of organic compounds .
Pharmacokinetics
As a boronic ester, it is expected to have good stability and reactivity, which can influence its bioavailability .
Result of Action
The result of the action of 4-Methoxybenzylboronic Acid Pinacol Ester is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, which can be used in various applications, including pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of 4-Methoxybenzylboronic Acid Pinacol Ester can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of solvent can also affect the reaction .
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)10-11-6-8-12(16-5)9-7-11/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNLRRQVSZVKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475812 | |
| Record name | 2-[(4-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475250-52-3 | |
| Record name | 2-[(4-Methoxyphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


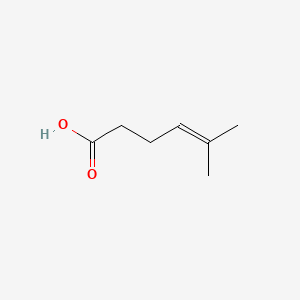
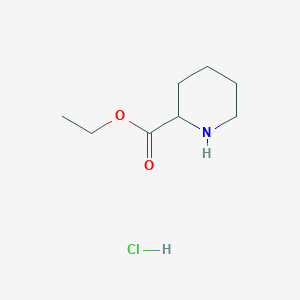
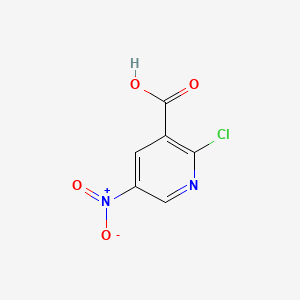
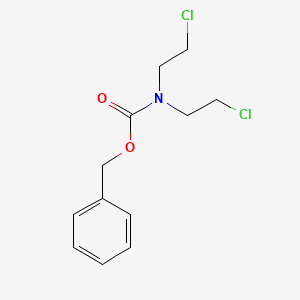
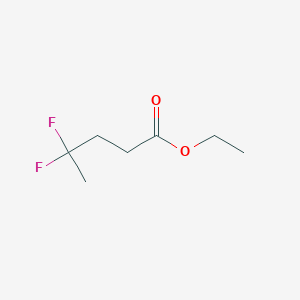
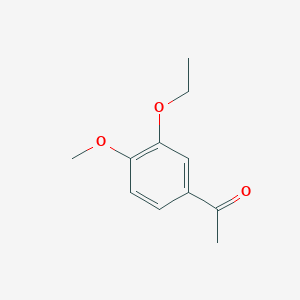
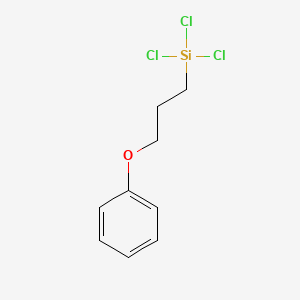
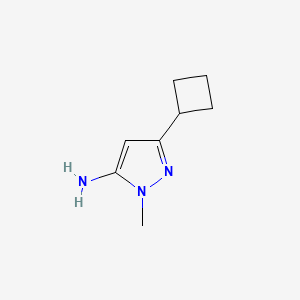
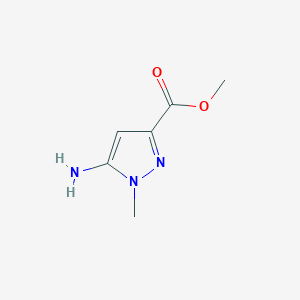
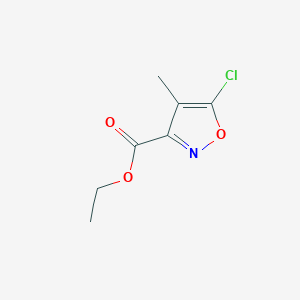
![2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid](/img/structure/B1590594.png)
